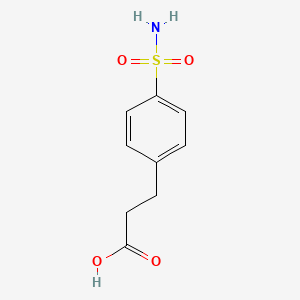
3-(4-Sulfamoylphenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(氨基磺酰基)苯丙酸是一种属于苯丙酸类的有机化合物。这类化合物以一个与丙酸相连的苯环为特征。 它是一种小分子,分子式为C₉H₁₁NO₄S,分子量为229.253 g/mol .
准备方法
合成路线和反应条件
4-(氨基磺酰基)苯丙酸的合成通常涉及 4-氨基苯丙酸的磺化。反应条件通常包括使用硫酸或氯磺酸作为磺化剂。 反应在受控温度下进行,以确保选择性地形成磺酰胺基团 .
工业生产方法
4-(氨基磺酰基)苯丙酸的工业生产涉及大规模磺化工艺。 这些工艺针对高产率和高纯度进行优化,通常采用连续流动反应器和先进的纯化技术,例如结晶和色谱法 .
化学反应分析
反应类型
4-(氨基磺酰基)苯丙酸经历各种化学反应,包括:
氧化: 该化合物可以氧化形成磺酸。
还原: 还原反应可以将磺酰胺基团转化为胺基团。
取代: 芳香环可以发生亲电取代反应.
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用诸如氢化铝锂或硼氢化钠之类的还原剂。
取代: 亲电取代反应通常使用溴或硝酸之类的试剂.
形成的主要产物
氧化: 形成磺酸。
还原: 形成胺。
取代: 形成取代的芳香族化合物.
科学研究应用
4-(氨基磺酰基)苯丙酸在科学研究中具有多种应用:
化学: 用作有机合成中的构建块以及各种化学反应中的试剂。
生物学: 研究其潜在的生物活性及其与酶的相互作用。
医学: 研究其潜在的治疗特性,包括抗炎和抗菌作用。
工业: 用于生产药物和精细化学品.
作用机制
4-(氨基磺酰基)苯丙酸的作用机制涉及其与特定分子靶标的相互作用。已知它会抑制碳酸酐酶,碳酸酐酶在各种生理过程中起着至关重要的作用。 抑制这些酶会导致治疗效果,例如减少炎症和抗菌活性 .
相似化合物的比较
类似化合物
3-(4-氨基苯基)丙酸: 结构相似,但缺少磺酰胺基团。
3-(4-氯磺酰基苯基)丙酸: 含有氯磺酰基而不是氨基磺酰基.
独特性
4-(氨基磺酰基)苯丙酸由于其特定的磺酰胺基团而独一无二,该基团赋予其独特的化学和生物学特性。 这使其在药物化学中特别有价值,用于开发新的治疗剂 .
属性
CAS 编号 |
90610-69-8 |
|---|---|
分子式 |
C9H10NO4S- |
分子量 |
228.25 g/mol |
IUPAC 名称 |
3-(4-sulfamoylphenyl)propanoate |
InChI |
InChI=1S/C9H11NO4S/c10-15(13,14)8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2,(H,11,12)(H2,10,13,14)/p-1 |
InChI 键 |
JUEONDBIBADVGD-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC=C1CCC(=O)O)S(=O)(=O)N |
规范 SMILES |
C1=CC(=CC=C1CCC(=O)[O-])S(=O)(=O)N |
溶解度 |
not available |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
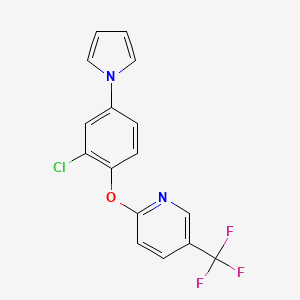
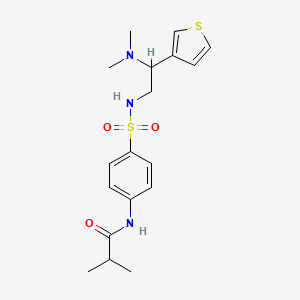
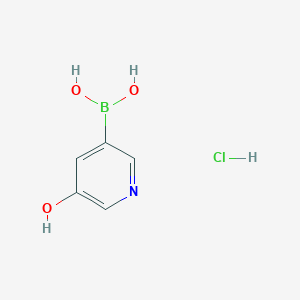
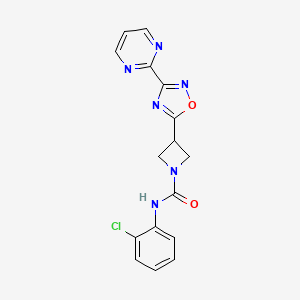
![6-chloro-2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazole](/img/structure/B2419546.png)
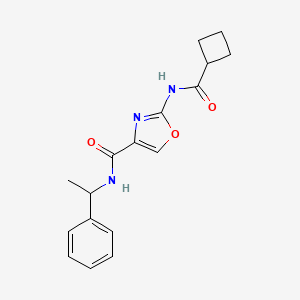
![2-cyano-N-(furan-2-ylmethyl)-2-[2-(4-methoxyphenyl)-6-methylchromen-4-ylidene]acetamide](/img/structure/B2419548.png)
![3-benzyl-2-{[(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2419549.png)
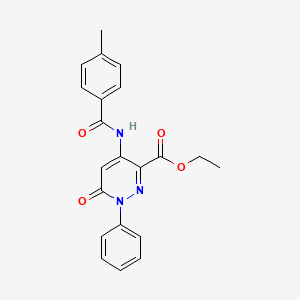
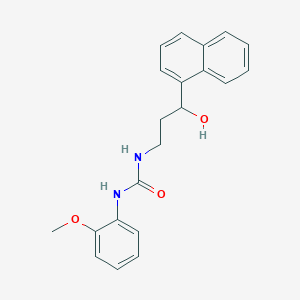
![[(4R,8aS)-4-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholin-4-yl]methanamine](/img/structure/B2419558.png)
![7-[(4-Fluorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2419559.png)

![2,3-dimethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2419561.png)
